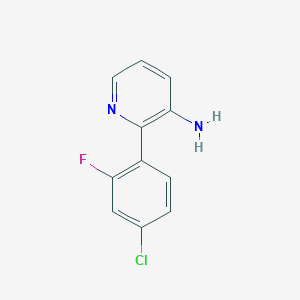

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Vue d'ensemble

Description

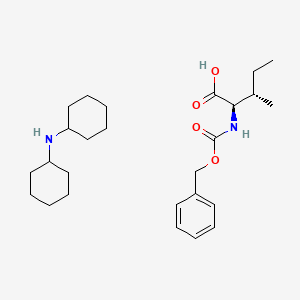

Pyridine derivatives, such as 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, are important structural motifs found in numerous bioactive molecules . They are often used as building blocks in medicinal chemistry due to their diverse functional groups .

Synthesis Analysis

The synthesis of pyridine derivatives often involves ring cleavage methodology reactions . For example, a series of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines were synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would depend on its specific structure. For example, a related compound, 4-Chloro-2-(2-fluorophenyl)pyridine, has a molecular weight of 207.63 g/mol and a topological polar surface area of 12.9 Ų .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

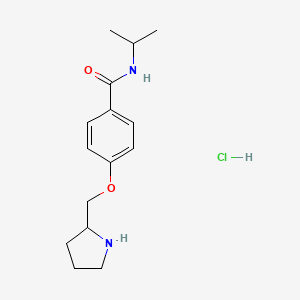

Research has explored the analgesic and anti-inflammatory potentials of compounds structurally related to 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine. For instance, fluorine-containing sydnones with a styryl ketone group have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds, including those with 3-chloro-4-fluorophenyl groups, have shown promising results in models of pain and inflammation, suggesting that modifications in the chemical structure, such as the introduction of fluorine, can significantly affect their biological activities (Deshpande & Pai, 2012).

Neuropharmacological Research

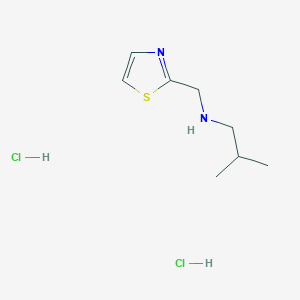

In neuropharmacological research, compounds with similar structural motifs have been investigated for their potential to modulate neurotransmitter systems. For example, studies on 5-HT receptor agonists, which include chloro-fluoro-phenyl groups in their structure, have highlighted the significance of these compounds in modulating neural pathways and providing analgesic effects in models of neuropathic pain. This suggests that this compound could potentially be involved in research focusing on neurotransmitter receptor targets and neurological disorders (Colpaert et al., 2004).

Environmental Chemistry and Toxicology

Research in environmental chemistry and toxicology might also find applications for compounds like this compound, particularly in the study of persistent organic pollutants. For instance, the study of heterocyclic amines and their metabolites in environmental and biological matrices can provide insights into their persistence, bioaccumulation, and potential toxicological effects. This research area could encompass the investigation of the environmental fate, transport, and degradation pathways of structurally related compounds (Turteltaub et al., 1992).

Material Science

In material science, the functionalization of surfaces with compounds containing amine groups, such as this compound, can be of significant interest. Amine-functionalized materials have been extensively researched for their applications in adsorption, catalysis, and sensor technologies. The unique properties of these materials, such as their ability to form stable complexes with various substances, make them suitable for a wide range of applications, including environmental remediation and the development of novel sensors (Ateia et al., 2019).

Mécanisme D'action

Pharmacokinetics

- The compound’s absorption properties determine its bioavailability. However, details regarding its absorption remain undisclosed . , Metabolism , and Excretion : Information on these aspects is currently unavailable.

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine . If additional information becomes available, it would enhance our understanding of its mode of action and impact on biological systems . 🌟

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclooxygenase (COX), which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This interaction leads to the suppression of inflammatory responses, making it a potential candidate for anti-inflammatory applications. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX enzymes can lead to altered gene expression related to inflammation and immune responses . Furthermore, this compound may affect cellular metabolism by influencing the production of key metabolites involved in energy production and cellular growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit COX enzymes is a primary mechanism of action, leading to reduced production of pro-inflammatory mediators . Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant adverse effects . Higher doses can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with COX enzymes is a key aspect of its metabolic role, influencing the production of prostaglandins and other eicosanoids . Additionally, this compound may affect other metabolic pathways related to energy production and cellular growth.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical and cellular processes.

Propriétés

IUPAC Name |

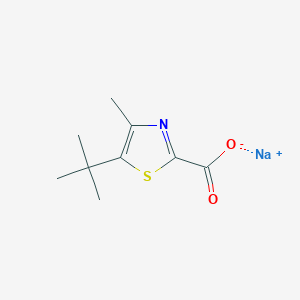

2-(4-chloro-2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-7-3-4-8(9(13)6-7)11-10(14)2-1-5-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTZXTHOKDNFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

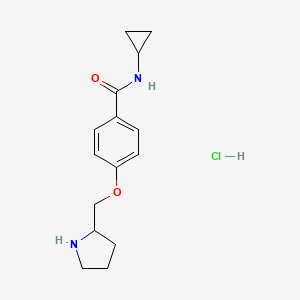

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)

![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)

![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)